molecular formula C7H2BrFIN B1278615 3-Bromo-2-fluoro-6-iodobenzonitrile CAS No. 217816-66-5

3-Bromo-2-fluoro-6-iodobenzonitrile

Cat. No. B1278615
CAS RN: 217816-66-5
M. Wt: 325.9 g/mol
InChI Key: VCRQPVFNRGOPIK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodobenzonitrile (3BF6I) is an organobromine compound that has been extensively studied for its potential applications in organic synthesis and drug discovery. 3BF6I is a versatile reagent that has been used in a variety of reactions, such as aryl bromination, nucleophilic substitution, and aromatic substitution. 3BF6I is also an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, 3BF6I has been used in the synthesis of a variety of fluorescent dyes and dyes with a wide range of applications.

Scientific Research Applications

1. Synthesis and Reactivity

3-Bromo-2-fluoro-6-iodobenzonitrile's derivatives and related compounds have been extensively studied in the context of organic synthesis. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile, a compound similar to this compound, has been achieved via the halodeboronation of aryl boronic acids, demonstrating the compound's utility in organic synthesis (Szumigala et al., 2004). Additionally, 3-Bromo-2-fluorobenzoic acid, synthesized from a related compound, 2-amino-6-fluorobenzonitrile, indicates the potential for producing benzoic acid derivatives under mild conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

2. Radiochemical Applications

Studies on meta-halo-benzonitrile derivatives, including those with fluorine, bromine, and iodine, have explored their reactivity towards aromatic nucleophilic substitution. These findings are significant for applications in radiochemistry, particularly in the context of [(18)F] labeling in radiopharmaceuticals (Guo et al., 2008).

3. Vibrational Spectroscopic and Molecular Property Studies

Compounds similar to this compound, such as 3-bromo-5-fluorobenzonitrile, have been studied for their vibrational spectroscopic properties using techniques like FTIR and FT-Raman. These studies provide insights into the molecular properties and electronic behavior of such compounds, which are valuable for understanding their chemical interactions and potential applications (Jeyavijayan et al., 2018).

4. Halogen Bonding in Crystal Structures

Research on halobenzonitrile derivatives, including 3-bromo-2-fluorobenzonitrile and its analogs, has focused on understanding halogen bonding and its impact on crystal structures. This research is crucial for designing materials with specific properties based on their crystallographic characteristics (Veluthaparambath et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

3-bromo-2-fluoro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQPVFNRGOPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292465
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217816-66-5
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217816-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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